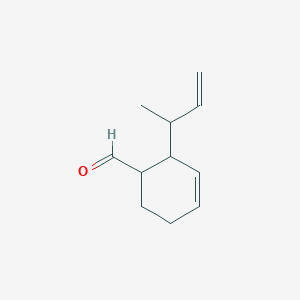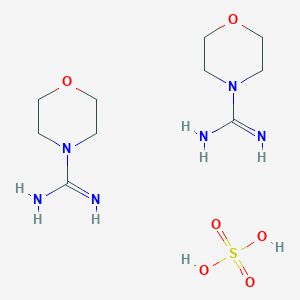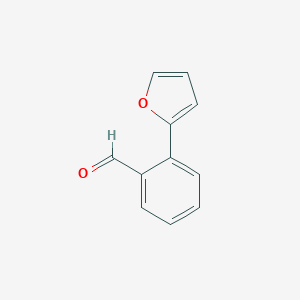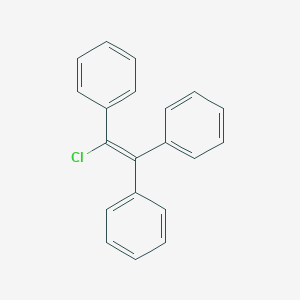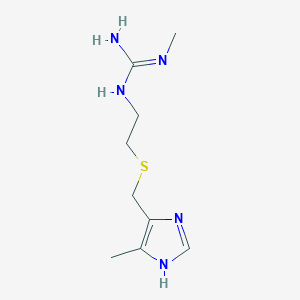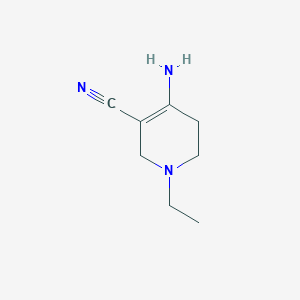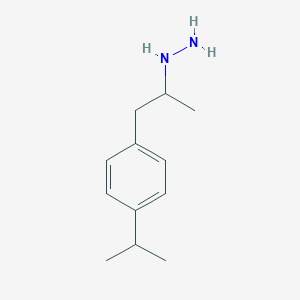
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine, also known as IPPH, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. IPPH is a derivative of the stimulant drug methylphenidate and is structurally similar to other psychoactive substances such as ephedrine and amphetamine. The purpose of
Wirkmechanismus
The exact mechanism of action of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine is not well understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects
This compound has been shown to have stimulant properties, similar to other psychoactive substances such as amphetamine and methylphenidate. It has been shown to increase alertness, concentration, and focus, and may also enhance cognitive performance. However, little is known about the long-term effects of this compound on the brain and body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine in lab experiments is its relatively low toxicity compared to other psychoactive substances. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using this compound in lab experiments, such as its limited availability and lack of research on its long-term effects.
Zukünftige Richtungen
For research include exploring its potential use in treating cognitive disorders and developing new psychoactive substances based on its structure.
Synthesemethoden
The synthesis of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine is a complex process that involves several steps. The first step involves the reaction of 4-isopropylbenzaldehyde with nitroethane to produce 4-isopropyl-2-nitropropene. The second step involves the reduction of 4-isopropyl-2-nitropropene with sodium borohydride to produce this compound. The final step involves the purification of the product using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have stimulant properties and may be useful in studying the effects of stimulants on the brain. This compound has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Eigenschaften
CAS-Nummer |
16603-16-0 |
|---|---|
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)propan-2-ylhydrazine |
InChI |
InChI=1S/C12H20N2/c1-9(2)12-6-4-11(5-7-12)8-10(3)14-13/h4-7,9-10,14H,8,13H2,1-3H3 |
InChI-Schlüssel |
PVNRNJYIJJGSRB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CC(C)NN |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CC(C)NN |
Synonyme |
1-(p-Isopropyl-α-methylphenethyl)hydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



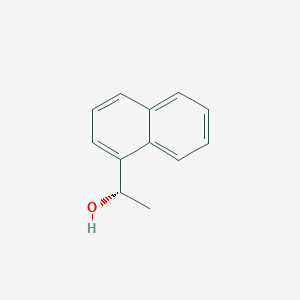
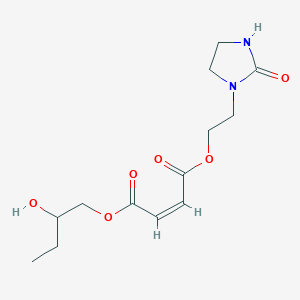
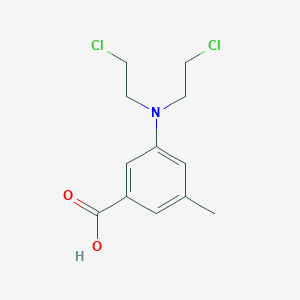
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

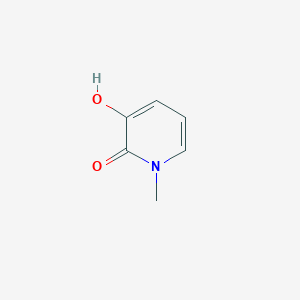
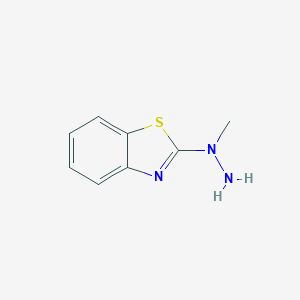
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
